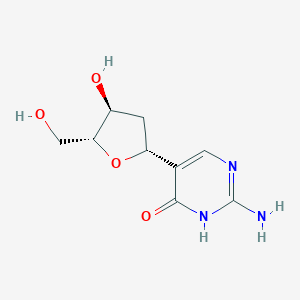

2'-Deoxypseudoisocytidine

Vue d'ensemble

Description

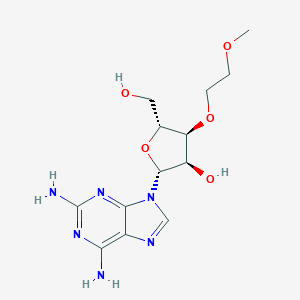

La 2’-Désoxypseudoisocytidine est un analogue de nucléoside, plus précisément un C-nucléoside, où la partie sucre est liée à la base nucléique par une liaison carbone-carbone. Ce composé est un isostère de la désoxycytidine, offrant un donneur de liaison hydrogène supplémentaire en position N3. La structure unique de la 2’-Désoxypseudoisocytidine lui confère une plus grande résistance à l’hydrolyse chimique et enzymatique par rapport aux N-nucléosides .

Méthodes De Préparation

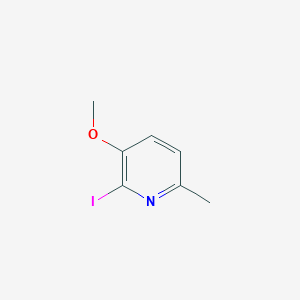

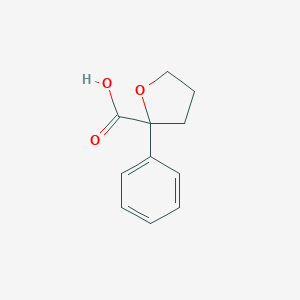

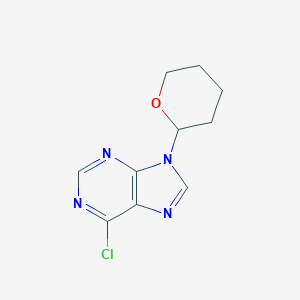

Voies Synthétiques et Conditions de Réaction : La synthèse de la 2’-Désoxypseudoisocytidine implique plusieurs étapes. Une méthode courante comprend la réaction de la 2’-désoxypseudoisocytidine protégée avec différents phosphorochloridates, suivie d’une hydrolyse acide pour éliminer les groupes protecteurs . Une autre approche implique l’utilisation de la chimie de Heck, qui conduit à la formation du composé avec un bon rendement .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques pour la 2’-Désoxypseudoisocytidine ne soient pas largement documentées, les voies synthétiques mentionnées ci-dessus peuvent être mises à l’échelle pour des applications industrielles. L’utilisation de prodrogues de phosphoramidate et la stratégie de protection-déprotection sont des étapes clés dans la synthèse industrielle de ce composé .

Analyse Des Réactions Chimiques

Types de Réactions : La 2’-Désoxypseudoisocytidine subit diverses réactions chimiques, notamment :

Réactions de Substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence de sites réactifs sur la base nucléique.

Réactions d’Oxydation et de Réduction : Ces réactions peuvent modifier les groupes fonctionnels sur la base nucléique, modifiant ainsi ses propriétés chimiques.

Réactifs et Conditions Courants :

Phosphorochloridates : Utilisés dans la synthèse de prodrogues de phosphoramidate.

Hydrolyse Acide : Employée pour éliminer les groupes protecteurs pendant la synthèse.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés bisphosphorylés et d’autres nucléosides modifiés, qui ont des applications thérapeutiques potentielles .

4. Applications de la Recherche Scientifique

La 2’-Désoxypseudoisocytidine a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

2’-Deoxypseudoisocytidine has several scientific research applications:

Chemistry: Used as a base-pairing agent in oligonucleotides to investigate DNA and RNA structures and functions.

Biology: Employed in tissue culture experiments to study its inhibitory activity against certain cell lines.

Medicine: Investigated for its potential as an anti-cancer and antiviral agent.

Mécanisme D'action

Le mécanisme d’action de la 2’-Désoxypseudoisocytidine implique son incorporation dans l’ADN et l’ARN, perturbant les processus cellulaires normaux. Le composé inhibe la méthyltransférase de l’ADN, conduisant à la perturbation de la méthylation de l’ADN. Cette inhibition est probablement due à la présence d’un atome d’azote en position 5 de la base . De plus, la résistance du composé à l’hydrolyse enzymatique améliore sa stabilité et son efficacité dans les systèmes biologiques .

Composés Similaires :

Pseudouridine : Le premier C-nucléoside isolé, connu pour sa stabilité et sa résistance à l’hydrolyse.

Oxazinomycine, Pyrazomycine, Showdomycine, Formycine A : Autres C-nucléosides naturels ayant des activités antibiotiques, anticancéreuses et antivirales.

Unicité de la 2’-Désoxypseudoisocytidine : La 2’-Désoxypseudoisocytidine se distingue par son donneur de liaison hydrogène supplémentaire en position N3, ce qui améliore ses capacités d’appariement de bases. Sa résistance à l’hydrolyse chimique et enzymatique la distingue encore plus des autres analogues de nucléosides, ce qui en fait un composé précieux pour les applications thérapeutiques et de recherche .

Comparaison Avec Des Composés Similaires

Pseudouridine: The first C-nucleoside isolated, known for its stability and resistance to hydrolysis.

Oxazinomycin, Pyrazomycin, Showdomycin, Formycin A: Other naturally occurring C-nucleosides with antibiotic, anti-cancer, and antiviral activities.

Uniqueness of 2’-Deoxypseudoisocytidine: 2’-Deoxypseudoisocytidine stands out due to its additional hydrogen-bond donor at the N3 position, which enhances its base-pairing capabilities. Its resistance to chemical and enzymatic hydrolysis further distinguishes it from other nucleoside analogues, making it a valuable compound for therapeutic and research applications .

Propriétés

IUPAC Name |

2-amino-5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-9-11-2-4(8(15)12-9)6-1-5(14)7(3-13)16-6/h2,5-7,13-14H,1,3H2,(H3,10,11,12,15)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKDGROGVFITCK-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1C2=CN=C(NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1C2=CN=C(NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

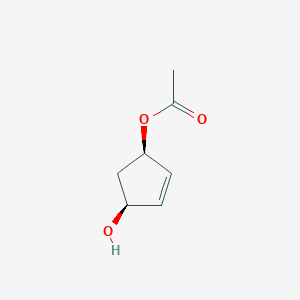

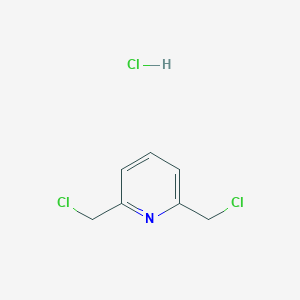

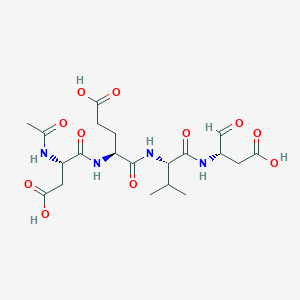

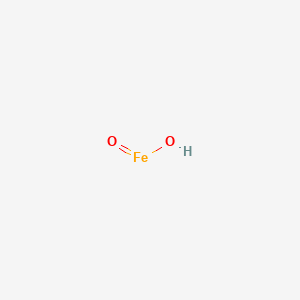

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)

![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)